molecular formula C10H10F2O3 B10911355 Methyl 4-(2,2-difluoroethoxy)benzoate

Methyl 4-(2,2-difluoroethoxy)benzoate

Cat. No.: B10911355
M. Wt: 216.18 g/mol
InChI Key: JDFZOAUZNQLIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,2-difluoroethoxy)benzoate is an organic compound with the molecular formula C10H10F2O3. It is characterized by the presence of a benzoate ester group and a difluoroethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,2-difluoroethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(2,2-difluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

  • Methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate
  • Methyl 4-(2,2-difluoroethoxy)benzoate

Comparison: this compound is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This makes it more lipophilic compared to similar compounds, enhancing its ability to penetrate biological membranes and interact with molecular targets .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 4-(2,2-difluoroethoxy)benzoate

InChI

InChI=1S/C10H10F2O3/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5,9H,6H2,1H3

InChI Key

JDFZOAUZNQLIHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.